molecular formula C12H12BrN3O B1526824 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1285394-07-1

3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1526824
M. Wt: 294.15 g/mol
InChI Key: CWQGBRIQRGZEKN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is an organic compound with the molecular formula C12H12BrN3O and a molecular weight of 294.15 .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole consists of a bromophenyl group, a pyrrolidinyl group, and an oxadiazole ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Anticancer Potential

The structural analogs of 1,2,4-oxadiazoles, including compounds closely related to 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, have been investigated for their potential as anticancer agents. One study discovered a novel apoptosis inducer among 3-aryl-5-aryl-1,2,4-oxadiazoles, showing significant activity against breast and colorectal cancer cell lines. The study highlights the importance of substituents in the 5-position for activity, pointing towards the potential of optimizing 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives for anticancer activity Zhang et al., 2005.

Organic Light-Emitting Diodes (OLEDs) Application

Another significant application area is in the development of Organic Light-Emitting Diodes (OLEDs). Oxadiazole derivatives have been used as electron-transporting and exciton-blocking materials in OLEDs, enhancing their efficiency and performance. The study by Shih et al., 2015, showcases the use of oxadiazole derivatives in blue, green, and red phosphorescent OLEDs, achieving high efficiency and low roll-off at practical brightness levels. This suggests the potential of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in similar applications when tailored for electronic properties Shih et al., 2015.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have been widely researched, indicating the potential of these compounds in medical chemistry. Bayrak et al., 2009, synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, indicating the broad utility of oxadiazole structures in developing new antimicrobial agents. This highlights the potential research directions for 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in combating infectious diseases Bayrak et al., 2009.

Photophysical and Sensing Applications

Oxadiazole derivatives are explored for their photophysical properties and potential in sensing applications. Pu et al., 2013, synthesized a Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its corresponding Re(I) complex, which showed sensitivity towards O2, indicating its use in oxygen-sensing applications. This suggests the capability of 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its derivatives in the development of new sensing materials Pu et al., 2013.

Future Directions

The future research directions for 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(2-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-5-2-1-4-8(9)11-15-12(17-16-11)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGBRIQRGZEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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